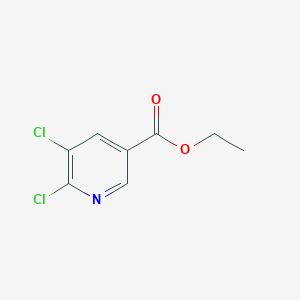
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)
Vue d'ensemble
Description
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is a chemical compound with the empirical formula C28H32Cl2N2P2Ru . It is a chiral catalyst and ligand used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of “Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is 630.49 . The SMILES string representation isCl[Ru]Cl.NCCP(c1ccccc1)c2ccccc2.NCCP(c3ccccc3)c4ccccc4 . Chemical Reactions Analysis
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is used as a catalyst in several chemical reactions. These include the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes .Physical And Chemical Properties Analysis
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is a solid with a melting point of 130-135 °C . It is not soluble in water .Applications De Recherche Scientifique
Electrochemical Activity : A study by Abu-Nameh (2020) demonstrates the use of a ruthenium complex, similar in structure to Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), for the electrochemical detection of tadalafil. This application highlights the electrochemical properties of ruthenium complexes (Abu-Nameh, 2020).
Catalysis in Reduction Reactions : Januszkiewicz and Alpar (1983) have shown that Dichlorotris(triphenylphosphine)ruthenium(II), a compound structurally related to the subject of your query, is effective in phase transfer-catalyzed reduction reactions. This indicates the potential of similar ruthenium complexes in catalytic applications (Januszkiewicz & Alpar, 1983).
Homogeneous Hydrogen Transfer : Speier and Markó (1981) explored the kinetics and mechanism of homogeneous hydrogen transfer from alcohols to olefins catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II). This study underlines the role of similar ruthenium complexes in facilitating hydrogen transfer in organic reactions (Speier & Markó, 1981).
Chiral Catalysis : A study by Benincori et al. (1995) reveals that ruthenium(II) dichloride complexes with chiral atropisomeric heterocyclic ligands are effective in reducing α- and β-oxoesters, highlighting the chiral catalytic capabilities of ruthenium complexes (Benincori et al., 1995).
DNA and Protein Interactions : Research by Colina-Vegas et al. (2016) on ruthenium complexes incorporating 1,2-bis(diphenylphosphino)ethane shows interaction with DNA and bovine serum albumin, indicating potential applications in studying biomolecular interactions (Colina-Vegas et al., 2016).
Biofuel Production : Wingad et al. (2015) report on ruthenium catalysts incorporating phosphine-amine ligands for converting ethanol to advanced biofuels, showcasing the utility of ruthenium complexes in renewable energy production (Wingad et al., 2015).
Safety And Hazards
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
dichlororuthenium;2-diphenylphosphanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16NP.2ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h2*1-10H,11-12,15H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNVYFXBTNBKRU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584787 | |
| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) | |
CAS RN |
506417-41-0 | |
| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(2-(diphenylphosphino)-ethylamine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)
